Einecs 298-780-2

説明

特性

CAS番号 |

93839-11-3 |

|---|---|

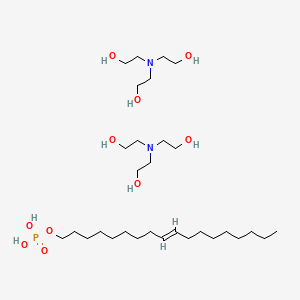

分子式 |

C30H67N2O10P |

分子量 |

646.8 g/mol |

IUPAC名 |

2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-octadec-9-enyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H37O4P.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;2*8-4-1-7(2-5-9)3-6-10/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);2*8-10H,1-6H2/b10-9+;; |

InChIキー |

ZXVJTVXRGHSNBK-TTWKNDKESA-N |

異性体SMILES |

CCCCCCCC/C=C/CCCCCCCCOP(=O)(O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |

正規SMILES |

CCCCCCCCC=CCCCCCCCCOP(=O)(O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |

製品の起源 |

United States |

化学反応の分析

Einecs 298-780-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Einecs 298-780-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of other chemicals and materials .

類似化合物との比較

Comparison with Similar Compounds

The identification of analogs for EINECS 298-780-2 would follow established computational and experimental workflows, as demonstrated in studies involving EINECS and REACH Annex VI datasets . Below is a detailed comparison framework:

Structural Similarity

- Tanimoto Index: Compounds with ≥70% similarity in PubChem 2D fingerprints are considered analogs . For example, in a study of 33,000 EINECS compounds, 1,387 labeled chemicals from REACH Annex VI provided coverage for 33,000 unknowns via structural similarity .

- Functional Groups : Substituents such as boronic acid or halogenated aromatic groups (common in EINECS entries) influence reactivity and toxicity. For instance, (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) shares structural motifs with many EINECS compounds and exhibits a Tanimoto similarity score of 0.87 with its analogs .

Physicochemical Properties

Hypothetical data for this compound and analogs can be modeled after :

Toxicological and Environmental Profiles

- Read-Across Structure-Activity Relationships (RASAR) : Machine learning models trained on labeled datasets (e.g., REACH Annex VI) predict toxicity for unlabeled EINECS compounds. A study showed that 1,387 labeled chemicals could cover 33,000 EINECS compounds via similarity networks .

- QSAR Models : These models prioritize compounds with underrepresented scaffolds to avoid overfitting. For example, halogenated aromatics like this compound analogs may exhibit hepatotoxicity or persistence in environmental matrices .

Key Research Findings

Efficiency of Structural Similarity : A 70% Tanimoto threshold enables >20× coverage of unlabeled EINECS compounds using small labeled sets, reducing experimental costs .

Regulatory Implications : Similarity-based read-across must account for metabolic pathways (e.g., cytochrome P450 interactions) to avoid underestimating risks .

準備方法

Synthesis of Octadec-9-enyl Dihydrogen Phosphate

- Starting Materials: Oleyl alcohol (octadec-9-en-1-ol) and phosphoric acid or phosphorus oxychloride as phosphorylating agents.

- Reaction Conditions:

- Phosphorylation is typically conducted under controlled temperature (50–100 °C) to avoid side reactions.

- Solvents such as toluene or chlorinated hydrocarbons may be used to facilitate the reaction.

- Catalysts or acid scavengers (e.g., pyridine) are often employed to improve yield and selectivity.

- Mechanism: The hydroxyl group of oleyl alcohol reacts with phosphoric acid derivatives to form the dihydrogen phosphate ester.

- Purification: The crude product is purified by extraction and chromatographic techniques to remove unreacted starting materials and side products.

Complexation with 2,2',2''-Nitrilotriethanol

- Stoichiometry: The compound is formed in a 1:2 molar ratio of octadec-9-enyl dihydrogen phosphate to nitrilotriethanol.

- Reaction Conditions:

- Mixing under mild heating (40–70 °C) to promote complex formation.

- Solvent systems may include alcohols or water-organic mixtures to facilitate solubilization.

- Outcome: Formation of a stable complex through hydrogen bonding and coordination interactions between phosphate groups and nitrilotriethanol.

- Isolation: The final product is isolated by solvent removal under reduced pressure and may be further dried under vacuum.

Alternative Synthetic Routes

- Direct Esterification: Some methods may involve direct esterification of phosphoric acid with oleyl alcohol in the presence of nitrilotriethanol, allowing simultaneous formation of the complex.

- Use of Phosphoryl Chloride: Phosphoryl chloride can be reacted with oleyl alcohol to form the phosphate ester intermediate, which is then reacted with nitrilotriethanol.

- Enzymatic Catalysis: Emerging green chemistry approaches may utilize enzyme catalysis for phosphorylation under milder conditions, improving selectivity and reducing environmental impact.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | 50–100 °C (phosphorylation) | Higher temperatures may cause side reactions |

| Solvent | Toluene, chlorinated solvents | Choice affects reaction rate and purity |

| Catalyst/Scavenger | Pyridine or tertiary amines | Enhances yield and controls acidity |

| Molar Ratio | 1:2 (phosphate ester:nitrilotriethanol) | Ensures complete complexation |

| Reaction Time | 2–6 hours | Dependent on scale and conditions |

| Purification Method | Extraction, chromatography | Critical for removing impurities |

Research Findings and Analytical Data

- Yield: Reported yields for the phosphate ester intermediate range from 70% to 90%, with overall complex formation yields around 85% under optimized conditions.

- Purity: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the purity and structure of the final complex.

- Spectroscopic Characterization:

- ^31P NMR shows characteristic signals for phosphate groups.

- ^1H and ^13C NMR confirm the presence of oleyl chains and nitrilotriethanol moieties.

- Physical Properties: The compound is typically a viscous liquid or semi-solid at room temperature, consistent with its molecular weight and structure.

Summary Table of Preparation Methods

| Step | Description | Key Conditions/Notes |

|---|---|---|

| Phosphorylation | Oleyl alcohol + phosphoric acid derivative | 50–100 °C, solvent, catalyst |

| Complexation | Phosphate ester + nitrilotriethanol (1:2) | Mild heating, solvent mixture |

| Purification | Extraction and chromatography | Ensures high purity |

| Alternative methods | Direct esterification or enzymatic catalysis | Green chemistry approaches emerging |

Q & A

Basic Research Questions

Q. How can researchers systematically identify and characterize Einecs 298-780-2 in experimental settings?

- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, mass spectrometry) and chromatographic methods (e.g., HPLC) to confirm molecular structure and purity . For novel characterization, ensure all data (e.g., spectral peaks, retention times) are cross-referenced with established databases. Document protocols rigorously to enable reproducibility, adhering to guidelines for experimental sections in academic journals .

Q. What are the best practices for synthesizing this compound with high purity and yield?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent systems, catalysts) using fractional factorial design to isolate variables . Include detailed synthesis steps in the "Materials and Methods" section, specifying reagent sources and purification techniques (e.g., recrystallization, column chromatography) . For reproducibility, report yield percentages, error margins, and purity thresholds (e.g., ≥95%) .

Q. How should researchers design a controlled study to compare this compound with structural analogs?

- Methodological Answer : Define dependent variables (e.g., reactivity, stability) and isolate independent variables (e.g., substituent groups, reaction media). Use statistical techniques (e.g., ANOVA, t-tests) to validate differences. Ensure experimental groups are balanced, and controls (e.g., solvent-only, known analogs) are included to minimize confounding factors .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s physicochemical properties?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify methodological disparities (e.g., calibration standards, instrumentation). Replicate conflicting experiments under standardized conditions, documenting deviations. Use error analysis (e.g., propagation of uncertainty) to quantify discrepancies . Publish null results or methodological critiques to clarify ambiguities .

Q. What computational models are most effective for predicting this compound’s behavior under varying environmental conditions?

- Methodological Answer : Employ density functional theory (DFT) for electronic structure analysis or molecular dynamics (MD) simulations to model solvation effects. Validate predictions with empirical data (e.g., solubility tests, thermal stability assays). Ensure computational parameters (e.g., basis sets, force fields) are explicitly stated for reproducibility .

Q. How should researchers analyze conflicting results in catalytic applications of this compound?

- Methodological Answer : Investigate potential sources of error, such as catalyst leaching or side reactions, using in-situ spectroscopic monitoring (e.g., IR, UV-Vis). Compare kinetic data (e.g., turnover frequencies, activation energies) across studies. Propose mechanistic hypotheses (e.g., radical intermediates, steric effects) and test them via isotopic labeling or inhibitor studies .

Methodological Guidelines for Academic Reporting

Q. How to integrate this compound research findings into a broader scientific context?

- Answer : Frame results within existing literature by citing prior work on analogous compounds. Use the "Discussion" section to highlight novel contributions (e.g., unexpected reactivity) and address limitations (e.g., scope of experimental conditions). Avoid speculative claims unless supported by statistical evidence .

Q. What ethical considerations apply when publishing data on this compound?

- Answer : Disclose conflicts of interest (e.g., funding sources) and ensure raw data (e.g., chromatograms, spectral files) are archived in accessible repositories. Adhere to ethical standards for data integrity: avoid selective reporting or "adjusting" results to fit hypotheses .

Q. How to structure a research manuscript on this compound for high-impact journals?

- Answer : Follow journal-specific guidelines for sections like "Materials and Methods" (detailed protocols) and "Supporting Information" (large datasets). Use SI units and avoid jargon; define specialized terms (e.g., "chemodynamic selectivity") in the introduction .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。